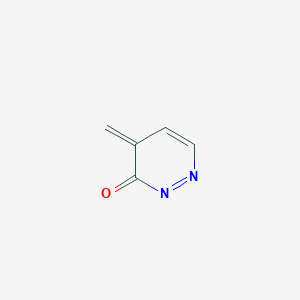
4-Methylidenepyridazin-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methylidenepyridazin-3-one is a heterocyclic compound that belongs to the pyridazinone family. Pyridazinones are known for their diverse pharmacological activities and have attracted significant attention in medicinal chemistry. The structure of this compound consists of a six-membered ring containing two nitrogen atoms at positions 1 and 2, and a keto group at position 3, with a methylidene group at position 4.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of pyridazinone derivatives, including 4-Methylidenepyridazin-3-one, typically involves the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds . One common method involves the cyclization of phenylhydrazone of levulinic acid followed by oxidation in the presence of phosphorus pentachloride (PCl5) .
Industrial Production Methods: Industrial production methods for pyridazinone derivatives often involve large-scale reactions under controlled conditions to ensure high yield and purity. The use of acetic anhydride as a solvent and reagent is common in these processes .
化学反应分析
Types of Reactions: 4-Methylidenepyridazin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the keto group to form alcohol derivatives.
Substitution: Substitution reactions at different positions on the ring can lead to a variety of functionalized derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Various electrophiles and nucleophiles can be used under acidic or basic conditions.
Major Products: The major products formed from these reactions include functionalized pyridazinone derivatives with diverse pharmacological properties .
科学研究应用
4-Methylidenepyridazin-3-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential antimicrobial, antidiabetic, and anticancer activities.
Medicine: Investigated for its analgesic, anti-inflammatory, and antihypertensive properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of 4-Methylidenepyridazin-3-one involves its interaction with various molecular targets and pathways. For instance, some derivatives inhibit calcium ion influx, which is required for the activation of platelet aggregation . Others act as phosphodiesterase (PDE) inhibitors, affecting cardiovascular functions .
相似化合物的比较
Pyridazin-3(2H)-one: Shares the core structure but lacks the methylidene group.
6-Aryl-3(2H)-pyridazinone: Substituted at position 6 with aryl groups, exhibiting different pharmacological activities.
Tetrahydropyridazin-3-one: A reduced form with different biological properties.
Uniqueness: 4-Methylidenepyridazin-3-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other pyridazinone derivatives .
属性
分子式 |
C5H4N2O |
|---|---|
分子量 |
108.10 g/mol |
IUPAC 名称 |
4-methylidenepyridazin-3-one |
InChI |
InChI=1S/C5H4N2O/c1-4-2-3-6-7-5(4)8/h2-3H,1H2 |
InChI 键 |
VUORBTDKTOGTBV-UHFFFAOYSA-N |
规范 SMILES |
C=C1C=CN=NC1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















